molecular formula C14H19NO3S B1201697 1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester

1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester

Cat. No. B1201697
M. Wt: 281.37 g/mol
InChI Key: YWUSFSDLDXNEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester is a member of piperidines and a carboxylic acid.

Scientific Research Applications

Anticancer Potential

1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester derivatives have been explored for their potential as anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from similar compounds showed promising results as anticancer agents, with some derivatives demonstrating significant efficacy compared to standard treatments. However, further in vivo studies are required for confirmation (Rehman et al., 2018).

Chemical Synthesis and Analysis

The compound plays a role in the synthesis of various chemical intermediates and derivatives. For example, it's an important intermediate in the synthesis of the anticoagulant apixaban. X-ray powder diffraction data has been reported for compounds related to this ester, underlining its significance in detailed chemical analysis and synthesis processes (Qing Wang et al., 2017).

Conducting Polymers and Electrochromic Properties

This compound has also been utilized in the synthesis of conducting polymers, specifically in the study of octanoic acid 2-thiophen-3-yl-ethyl ester. The resultant polymers demonstrate notable electrochromic properties, with potential applications in materials science and engineering (Camurlu et al., 2005).

Molecular Properties Investigation

Detailed investigations into the molecular properties of derivatives and analogs of this compound have been conducted using techniques like Density Functional Theory (DFT) and quantum chemical calculations. These studies provide insights into the electronic properties and thermodynamics parameters, essential for understanding the compound's behavior in various applications (Bouklah et al., 2012).

Novel Synthesis and Biological Activity

The compound and its derivatives have been a focus in the novel synthesis of biologically active molecules. For instance, the synthesis of new fluorinated derivatives of quinolinecarboxylic acids, where ethyl esters of similar compounds were used, has been explored for potential medicinal applications (Nosova et al., 2002).

properties

Product Name

1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

ethyl 1-(2-thiophen-2-ylacetyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H19NO3S/c1-2-18-14(17)11-5-7-15(8-6-11)13(16)10-12-4-3-9-19-12/h3-4,9,11H,2,5-8,10H2,1H3

InChI Key

YWUSFSDLDXNEKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
1-(1-Oxo-2-thiophen-2-ylethyl)-4-piperidinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.